molecular formula C9H8N2O3 B15241393 Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate

Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate

Katalognummer: B15241393
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: SPRQKCQABSPOMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine derivatives, including Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate, involves several methodologies. Common synthetic routes include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods utilize readily available starting materials and often involve the use of catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine scaffold .

Wissenschaftliche Forschungsanwendungen

Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it finds applications in the agrochemical industry as a component of pesticides and herbicides .

Wirkmechanismus

The mechanism of action of Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes or receptors critical to the survival and proliferation of pathogens or cancer cells. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .

Eigenschaften

Molekularformel

C9H8N2O3

Molekulargewicht

192.17 g/mol

IUPAC-Name

methyl 8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-8-6(12)3-2-4-11(8)5-10-7/h2-5,12H,1H3

InChI-Schlüssel

SPRQKCQABSPOMA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2C(=CC=CN2C=N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.